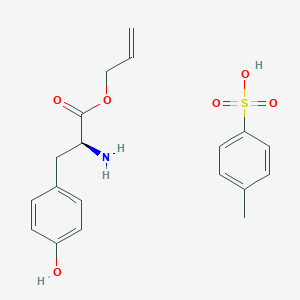

H-tyr-oall p-tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

125441-05-6 |

|---|---|

Molecular Formula |

C19H23NO6S |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C12H15NO3.C7H8O3S/c1-2-7-16-12(15)11(13)8-9-3-5-10(14)6-4-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,14H,1,7-8,13H2;2-5H,1H3,(H,8,9,10) |

InChI Key |

MPNOOYSRGYNTIE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to H-Tyr-OAll p-Tosylate: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of H-Tyr-OAll p-tosylate, a protected amino acid derivative crucial for advanced peptide synthesis. We will explore its chemical structure, physicochemical properties, and its strategic application in solid-phase peptide synthesis (SPPS), with a particular focus on the rationale behind its use and detailed experimental protocols.

Introduction: The Role of Protected Amino Acids in Peptide Synthesis

The synthesis of peptides with defined sequences is a cornerstone of drug discovery and biochemical research. Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, allows for the efficient construction of peptide chains on a solid support.[1] A key principle of SPPS is the use of protecting groups to prevent unwanted side reactions at the alpha-amino group and reactive side chains of the amino acid monomers.[1] The choice of protecting groups is dictated by the overall synthetic strategy, requiring "orthogonal" protection schemes where one type of protecting group can be selectively removed in the presence of others.[2]

This compound is a strategically protected derivative of L-tyrosine. It features an allyl (All) group protecting the carboxylic acid and a p-toluenesulfonate (tosylate or Tos) salt at the alpha-amino group. This combination offers distinct advantages in specific peptide synthesis scenarios.

Chemical Structure and Properties

The formal name for this compound is allyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid. The structure consists of the L-tyrosine core, where the carboxylic acid is esterified with an allyl alcohol, and the alpha-amino group is protonated and forms a salt with p-toluenesulfonic acid.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Expected Value | Rationale/Reference |

| Molecular Formula | C₂₅H₂₇NO₆S | Based on the combination of L-Tyrosine allyl ester and p-toluenesulfonic acid. |

| Molecular Weight | 473.55 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline powder | Typical appearance for similar amino acid tosylate salts.[3][4] |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform. Limited solubility in water. | The tosylate salt form generally enhances solubility in organic media used for peptide synthesis.[3][5] |

| Melting Point | Expected in the range of 100-130 °C | Based on the melting points of analogous leucine and isoleucine derivatives (120-127 °C and 118-122 °C, respectively).[3][4] |

| Storage Conditions | 0-8 °C, desiccated | Recommended for maintaining the stability of the ester and tosylate salt.[3][4] |

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process:

-

Allyl Esterification of L-Tyrosine: L-Tyrosine can be reacted with allyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, which also serves to protect the amino group.[6] Alternatively, reaction with allyl bromide in the presence of a suitable base can form the ester.

-

Tosylate Salt Formation: If not already present from the esterification step, the L-Tyrosine allyl ester can be dissolved in an appropriate solvent and treated with one equivalent of p-toluenesulfonic acid to form the tosylate salt, which can then be isolated by precipitation or crystallization.

Application in Solid-Phase Peptide Synthesis

The primary application of this compound is in SPPS, where the allyl ester serves as a temporary protecting group for the C-terminus of a peptide segment or for the side chain of an acidic amino acid. The tosylate salt form improves the handling and solubility of the amino acid derivative.

The Orthogonality of the Allyl Protecting Group

The key advantage of the allyl protecting group is its unique removal condition, which is orthogonal to the commonly used Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups for the alpha-amino group, and acid-labile side-chain protecting groups (e.g., tBu, Trt).[2]

-

Fmoc group: Removed by a base (e.g., piperidine).

-

Boc group: Removed by an acid (e.g., trifluoroacetic acid - TFA).

This orthogonality allows for the selective deprotection of the allyl ester to enable, for example, the on-resin cyclization of a peptide or the attachment of a molecule to a side chain carboxyl group while the rest of the peptide remains protected.

Experimental Protocol: Deprotection of the Allyl Ester

The removal of the allyl ester is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger to trap the cleaved allyl group.

Materials:

-

Peptide-resin with an allyl-protected carboxyl group

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger: Phenylsilane (PhSiH₃) or Morpholine

-

Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

-

Resin Swelling: Swell the peptide-resin in the chosen solvent (DCM or CHCl₃) for 30 minutes in a reaction vessel.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) to prevent oxidation of the palladium catalyst.

-

Reagent Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1 to 0.3 equivalents relative to the resin substitution) in the solvent.

-

Deprotection Reaction: Add the palladium catalyst solution to the swollen resin, followed by the scavenger (e.g., 20-40 equivalents of Phenylsilane).

-

Reaction Incubation: Gently agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress using a suitable analytical method (e.g., a small-scale cleavage and HPLC analysis of a test sample).

-

Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly with the solvent (DCM or CHCl₃) to remove the catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate in DMF can also be used to remove residual palladium.[2]

-

Further Synthesis: The deprotected carboxyl group is now available for subsequent coupling reactions.

Workflow Diagram for Allyl Deprotection in SPPS

Caption: Workflow for the deprotection of an allyl ester in SPPS.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides. Its key feature is the allyl ester protecting group, which can be selectively removed under mild conditions using a palladium catalyst, providing an orthogonal protection strategy to the standard Fmoc and Boc methodologies. This allows for advanced synthetic manipulations such as on-resin cyclization and side-chain modifications. While specific physicochemical data for this particular derivative is not widely published, its properties and reactivity can be reliably inferred from analogous protected amino acids. The protocols outlined in this guide provide a solid foundation for the successful application of this compound in peptide synthesis.

References

-

PubChem. Allyl p-toluenesulphonate. [Link]

- Google Patents. Allyl side chain protection in peptide synthesis.

- Google Patents. Process for the production of allyl esters.

- Google Patents.

-

National Center for Biotechnology Information. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. [Link]

-

aapptec. Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]

-

LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

- Google Patents. Automated allyl deprotection in solid-phase synthesis.

-

Royal Society of Chemistry. A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides. [Link]

-

CEM Corporation. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. [Link]

-

Organic Chemistry Portal. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. L-Tyrosine benzyl ester p-toluenesulfonate salt, 98%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]

- 7. peptide.com [peptide.com]

Introduction: A Strategically Designed Amino Acid Derivative

An In-Depth Technical Guide to L-Tyrosine Allyl Ester p-Toluenesulfonate

Abstract: This technical guide provides a comprehensive overview of L-Tyrosine allyl ester p-toluenesulfonate (CAS 125441-05-6), a critical building block for researchers, chemists, and professionals in drug development and peptide synthesis. The document delves into the molecule's strategic design, physicochemical properties, synthesis, and characterization. A significant focus is placed on its application in solid-phase peptide synthesis (SPPS), highlighting the utility of the allyl ester as an orthogonal protecting group. Detailed, field-tested protocols for its synthesis, deprotection, and handling are provided to ensure scientific integrity and reproducibility.

L-Tyrosine allyl ester p-toluenesulfonate is a specialized derivative of the proteinogenic amino acid L-tyrosine. Its design incorporates two key chemical modifications that impart significant advantages in complex organic synthesis, particularly in the realm of peptide chemistry.

-

The Allyl Ester: The carboxylic acid of L-tyrosine is protected as an allyl ester. This group is notable for its stability under a wide range of conditions, including both the acidic and basic environments typically used for removing other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). This orthogonality is the cornerstone of its utility, allowing for selective deprotection of the C-terminus under very mild conditions.[1][2]

-

The p-Toluenesulfonate (Tosylate) Salt: The free amine of the L-tyrosine backbone is protonated by p-toluenesulfonic acid, forming a tosylate salt. This is not merely an incidental counterion. The formation of a tosylate salt significantly enhances the compound's crystallinity, making it a stable, free-flowing white powder that is easier to handle, weigh, and store compared to the often-oily or unstable free-base form.[][4] This salt form also improves solubility in various organic solvents used in synthesis.[]

These features make L-Tyrosine allyl ester p-toluenesulfonate an important intermediate for constructing complex peptides and for research involving site-specific modifications.[]

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical reagent. The properties of L-Tyrosine allyl ester p-toluenesulfonate are summarized below.

Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 125441-05-6 | [][4] |

| IUPAC Name | 4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | [] |

| Molecular Formula | C₁₂H₁₅NO₃ · C₇H₈O₃S | [][4] |

| Molecular Weight | 393.50 g/mol | [][4] |

| Appearance | White powder | [][4] |

| Purity | Typically ≥99% (by titration) | [4] |

| Optical Rotation | [α]²⁰/D = +9 ± 1° (c=5 in DMF) | [4] |

Solubility and Storage

| Property | Details | Source |

| Solubility | While data for this specific salt is limited, related tosylate salts are slightly soluble in water and soluble in organic solvents like DMF and Methanol.[5] The parent amino acid, L-Tyrosine, has very low solubility in neutral water (0.45 mg/mL). | N/A |

| Storage | Store at 2-8 °C in a dry, well-ventilated place. The compound is stable under recommended storage conditions.[][4] | N/A |

Synthesis and Purification Workflow

The synthesis of L-Tyrosine allyl ester p-toluenesulfonate is typically achieved via a two-step process: Fischer esterification of L-Tyrosine with allyl alcohol, followed by salt formation with p-toluenesulfonic acid.

Caption: Synthesis workflow for L-Tyrosine allyl ester p-toluenesulfonate.

Detailed Synthesis Protocol

This protocol describes a representative procedure for laboratory-scale synthesis. The causality behind using p-TsOH both as a catalyst and for the final salt formation is efficiency; it drives the esterification and then provides the counterion in a streamlined process.

-

Esterification:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-Tyrosine (1 equivalent).

-

Add a large excess of allyl alcohol, which acts as both the solvent and reagent.

-

Add p-toluenesulfonic acid monohydrate (approximately 1.2 equivalents). The initial amount acts as a catalyst for the esterification.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting L-Tyrosine spot is consumed.

-

-

Work-up and Salt Formation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of allyl alcohol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., methanol).

-

-

Purification by Recrystallization:

-

Add a non-polar solvent, such as diethyl ether, dropwise to the solution until turbidity is observed.

-

Allow the solution to stand, ideally at a reduced temperature (e.g., 4 °C), to facilitate the crystallization of the L-Tyrosine allyl ester p-toluenesulfonate salt.

-

Collect the resulting white crystalline solid by vacuum filtration.

-

Wash the crystals with cold diethyl ether to remove any residual impurities.

-

Dry the final product under vacuum.

-

-

Validation:

-

The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

-

The Strategic Application in Peptide Synthesis

The primary application of this compound is as a C-terminal starting material in peptide synthesis, particularly when side-chain modifications or on-resin cyclization is required.[6][7]

Orthogonal Deprotection Strategy

The key advantage of the allyl ester is its orthogonality. It remains intact during:

-

Fmoc-deprotection: Treatment with basic conditions (e.g., piperidine in DMF).

-

Boc-deprotection: Treatment with acidic conditions (e.g., trifluoroacetic acid, TFA).

This allows the peptide chemist to build a complete peptide chain while the C-terminal carboxyl group remains protected. The allyl group can then be selectively removed at the desired stage using a palladium(0) catalyst.[1][8][9]

Caption: Workflow for using an allyl ester in Fmoc-based SPPS.

Allyl Ester Deprotection Protocol

The removal of the allyl group is a critical step that requires careful execution to avoid side reactions and ensure complete cleavage. The mechanism involves a π-allyl palladium complex formation. A scavenger is required to trap the allyl group, preventing re-alkylation of the desired product.

-

Resin Preparation:

-

Swell the peptide-resin (1 equivalent) in an appropriate solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), for at least 30 minutes.[1]

-

-

Reagent Solution Preparation:

-

In a separate vessel, prepare the deprotection cocktail. For every 1 gram of resin, a typical solution consists of:

-

Solvent: Chloroform or DCM (~35 mL)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.25 - 0.3 equivalents based on resin loading).

-

Scavenger: Phenylsilane (PhSiH₃) is a common and effective choice. Other scavengers like morpholine or dimedone can also be used.

-

Note: The palladium catalyst is sensitive to oxidation, and while some protocols work under atmospheric conditions, performing the reaction under an inert atmosphere (Argon or Nitrogen) can improve reliability and catalyst lifetime.[8][10]

-

-

-

Deprotection Reaction:

-

Drain the swelling solvent from the resin.

-

Add the prepared deprotection cocktail to the resin.

-

Agitate the mixture gently at room temperature for 1-2 hours.

-

Monitor the reaction for completion. A small sample of resin can be cleaved and analyzed by HPLC-MS.

-

-

Washing and Final Steps:

-

Once the reaction is complete, filter the resin and wash it extensively to remove all traces of the palladium catalyst and scavenger. A typical wash sequence is:

-

DCM (3x)

-

0.5% Diisopropylethylamine (DIPEA) in DMF (2x)

-

DMF (3x)

-

DCM (3x)

-

-

The resulting resin-bound peptide with a free C-terminal carboxylic acid is now ready for subsequent steps, such as on-resin cyclization or final cleavage from the support.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize proper laboratory safety protocols.

-

General Handling: Handle in a well-ventilated area or in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

First Aid:

-

Inhalation: Move to fresh air. If symptoms persist, consult a physician.[14]

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for several minutes.[14]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[14]

-

Conclusion

L-Tyrosine allyl ester p-toluenesulfonate is more than a simple amino acid derivative; it is an enabling tool for advanced peptide synthesis. The strategic combination of an orthogonally-removable allyl ester with the handling benefits of a crystalline tosylate salt provides researchers with a reliable and versatile building block. Understanding the causality behind its design, the specifics of its application, and the protocols for its use and removal is key to leveraging its full potential in the development of novel peptides and therapeutics.

References

-

Manickam, G. et al. FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6057, L-Tyrosine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6101, p-Toluenesulfonic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 85570, p-Toluenesulfonate. Available from: [Link]

-

O'Donnell, M. J. et al. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

-

Cheméo. Tyrosine (CAS 60-18-4) - Chemical & Physical Properties. Available from: [Link]

-

aapptec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Available from: [Link]

- Google Patents. EP0518295A2 - Allyl side chain protection in peptide synthesis.

-

Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]

-

AAPPTec. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Available from: [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

- Google Patents. CN112920086A - Preparation method of L-tyrosine derivative.

-

PubMed. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Available from: [Link]

-

National Institutes of Health. Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Available from: [Link]

-

ResearchGate. 1H NMR spectrum of L-tyrosine hydrochloride. Available from: [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. Available from: [Link]

-

Michigan State University Department of Chemistry. Proteins, Peptides & Amino Acids. Available from: [Link]

-

Reddit. Advice for making tosylate and mesylate salts?. Available from: [Link]

- Google Patents. US5777077A - Automated allyl deprotection in solid-phase synthesis.

-

ResearchGate. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12600474, Amine-p-toluene sulfonic acid. Available from: [Link]

- Google Patents. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine.

-

ACS Publications. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. Available from: [Link]

-

The Automated Topology Builder (ATB) and Repository. L-(-)-Tyrosine. Available from: [Link]

-

National Institutes of Health. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Available from: [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. L-Tyrosine benzyl ester p-toluenesulfonate salt, 98%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 7. peptide.com [peptide.com]

- 8. biotage.com [biotage.com]

- 9. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Strategic Selection of Carboxyl Protecting Groups for Tyrosine: A Comparative Analysis of H-Tyr-OAll p-tosylate and H-Tyr-OBzl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate field of peptide synthesis and drug development, the strategic selection of protecting groups is a critical determinant of success. For the amino acid tyrosine, a frequent component of bioactive peptides, appropriate protection of its carboxyl and phenolic hydroxyl groups is paramount to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. This guide provides a deep comparative analysis of two commonly used C-terminally protected tyrosine derivatives: L-Tyrosine benzyl ester (H-Tyr-OBzl) and L-Tyrosine allyl ester p-toluenesulfonate salt (H-Tyr-OAll p-tosylate).

This document moves beyond a simple cataloging of properties, offering a Senior Application Scientist's perspective on the mechanistic nuances, strategic advantages, and practical limitations of each. We will explore the foundational principles of benzyl and allyl protection, delve into the distinct deprotection chemistries—catalytic hydrogenation versus palladium-catalyzed allylic substitution—and provide detailed, field-tested protocols. The core of this guide lies in elucidating the concept of orthogonality and how the choice between a classic, broadly used protecting group (Benzyl) and a more specialized, orthogonally-cleavable group (Allyl) can profoundly impact complex peptide synthesis, particularly in the development of cyclic peptides, branched peptides, and peptide conjugates.

Introduction: The Critical Role of Tyrosine Protection in Peptide Synthesis

Tyrosine, with its phenolic hydroxyl group, presents a unique challenge in peptide synthesis.[1][] Both its C-terminal carboxylic acid and its side-chain hydroxyl group are nucleophilic and can participate in undesired reactions during peptide coupling steps. Therefore, protecting groups are essential to temporarily mask these functionalities. The choice of a C-terminal protecting group is particularly critical as it dictates the conditions under which the final peptide acid can be liberated. The ideal protecting group should be stable throughout the chain assembly (e.g., during repeated Nα-Fmoc deprotection with piperidine) yet be removable under specific conditions that do not compromise the integrity of the peptide or other protecting groups on the peptide side chains.[] This principle of selective deprotection is known as orthogonality .[4][5]

This guide focuses on the C-terminal protection, comparing the benzyl (Bzl) ester, a workhorse in peptide chemistry, with the allyl (All) ester, which offers a distinct level of orthogonality.

H-Tyr-OBzl: The Classic Benzyl Ester Protection

L-Tyrosine benzyl ester, often supplied as a tosylate or hydrochloride salt (H-Tyr-OBzl·TosOH or H-Tyr-OBzl·HCl), represents a long-standing and reliable method for carboxyl protection.[6][7][8][9][10] The benzyl group is typically stable to the basic conditions of Fmoc removal and the mildly acidic conditions used for the removal of some side-chain protecting groups like trityl (Trt).

Synthesis and Properties

H-Tyr-OBzl is synthesized by the esterification of tyrosine with benzyl alcohol, typically under acidic conditions. The resulting product is a stable, crystalline solid. The presence of a counter-ion like p-toluenesulfonate (tosylate) improves its handling and solubility characteristics.[11]

Deprotection Mechanism: Catalytic Hydrogenolysis

The primary method for cleaving the benzyl ester is catalytic hydrogenolysis . This reaction involves the use of a palladium catalyst, commonly palladium on carbon (Pd/C), and a hydrogen source.[12] The reaction proceeds via the reductive cleavage of the C-O bond of the ester.

-

Hydrogen Gas: The traditional method uses hydrogen gas (H₂), often at atmospheric or slightly elevated pressure.[13]

-

Catalytic Transfer Hydrogenation (CTH): A safer and often more convenient alternative is CTH, which uses a hydrogen donor molecule in solution, avoiding the need for pressurized hydrogen gas.[14][15] Common hydrogen donors include formic acid, ammonium formate, or cyclohexene.[15][16][17]

The general mechanism involves the adsorption of the benzyl ester and the hydrogen source onto the palladium surface, followed by the cleavage of the benzyl-oxygen bond and subsequent formation of toluene and the free carboxylic acid.

Advantages and Limitations

Advantages:

-

Robust Stability: The benzyl group is stable to a wide range of reagents used in peptide synthesis, including repetitive piperidine treatments for Fmoc deprotection.

-

Cost-Effective: Both the protecting group and the reagents for its removal are relatively inexpensive.

-

Well-Established: The methodology is extensively documented and widely understood in the field.

Limitations:

-

Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur-containing residues like methionine and cysteine, which can hinder or completely stop the deprotection reaction.

-

Lack of Orthogonality with other Benzyl-based groups: If other side-chain protecting groups are also benzyl-based (e.g., Z-group on Lysine, Bzl on Serine/Threonine), they will be removed simultaneously.[18] This lack of orthogonality limits its use in syntheses requiring selective side-chain manipulation.

-

Safety Concerns with H₂: The use of hydrogen gas requires specialized equipment and carries flammability risks.

Detailed Experimental Protocol: Deprotection of a C-terminal Benzyl Ester via CTH

This protocol describes a general procedure for the deprotection of a peptide C-terminal benzyl ester using catalytic transfer hydrogenation with ammonium formate.

Materials:

-

Peptide-OBzl (1 equivalent)

-

Palladium on Carbon (10% w/w, ~10-20 mol% Pd)

-

Ammonium Formate (5-10 equivalents)

-

Methanol (or another suitable solvent like ethanol or THF)

-

Inert gas (Argon or Nitrogen)

-

Celite® for filtration

Procedure:

-

Dissolution: Dissolve the peptide-OBzl in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. The catalyst is often pyrophoric when dry, so handle with care.[13]

-

Hydrogen Donor Addition: Add the ammonium formate to the stirring suspension.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Filtration: Upon completion, dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete recovery of the product.

-

Work-up: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can then be purified by standard methods such as crystallization or chromatography.

This compound: The Orthogonal Allyl Protection

L-Tyrosine allyl ester p-toluenesulfonate salt offers a sophisticated alternative to benzyl protection, primarily due to the unique deprotection chemistry of the allyl group.[11][19][20] This provides an additional layer of orthogonality, which is highly valuable in complex synthetic schemes.[4][21]

Synthesis and Properties

H-Tyr-OAll is prepared by the esterification of tyrosine with allyl alcohol. It is commercially available as a p-toluenesulfonate (tosylate) salt, which is a stable, crystalline solid that is easy to handle.[11][19] The allyl ester is stable to both the acidic conditions used for tBu-based side-chain deprotection and the basic conditions of Fmoc removal.[21]

Deprotection Mechanism: Palladium(0)-Catalyzed Allylic Substitution

The cleavage of the allyl ester is fundamentally different from hydrogenolysis. It proceeds via a Palladium(0)-catalyzed allylic substitution , often referred to as the Tsuji-Trost reaction.[22]

The catalytic cycle can be summarized as follows:

-

Oxidative Addition: A Palladium(0) complex, typically Pd(PPh₃)₄, undergoes oxidative addition to the allyl ester, forming a π-allyl-palladium(II) intermediate and displacing the peptide carboxylate.

-

Nucleophilic Attack: A soft nucleophile, known as an "allyl scavenger," attacks the π-allyl complex. This regenerates the Pd(0) catalyst and forms a stable, allylated scavenger, preventing the re-allylation of the peptide.

Common allyl scavengers include morpholine, dimedone, N-methylaniline, or triethylsilane.[23][24] The choice of scavenger and reaction conditions can be optimized to ensure efficient deprotection.

Advantages and Limitations

Advantages:

-

True Orthogonality: The allyl group is stable to acids (TFA), bases (piperidine), and hydrogenolysis conditions.[4][21] This allows for its selective removal without affecting Fmoc, Boc, tBu, Trt, or most benzyl-based protecting groups, making it ideal for synthesizing complex peptides like cyclic or branched structures.

-

Mild Deprotection Conditions: The removal is performed under mild, neutral conditions at room temperature.

-

Compatibility: The deprotection is compatible with most amino acid residues, including sulfur-containing ones like Met and Cys, which poison hydrogenolysis catalysts.[21]

Limitations:

-

Cost: The palladium catalyst (e.g., Pd(PPh₃)₄) and the protected amino acid itself are generally more expensive than their benzyl counterparts.

-

Trace Metal Contamination: The final product may contain trace amounts of palladium, which may need to be removed for pharmaceutical applications.

Detailed Experimental Protocol: Deprotection of a C-terminal Allyl Ester

This protocol describes a general procedure for the deprotection of a peptide C-terminal allyl ester using Tetrakis(triphenylphosphine)palladium(0).

Materials:

-

Peptide-OAll (1 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.3 equivalents)

-

Allyl Scavenger (e.g., Phenylsilane, 20-30 equivalents)

-

Anhydrous, degassed Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolution: Dissolve the peptide-OAll in anhydrous, degassed DCM in a flask that has been flame-dried or oven-dried and cooled under an inert atmosphere.

-

Inert Atmosphere: Ensure the system is maintained under a positive pressure of Argon or Nitrogen.

-

Catalyst and Scavenger Addition: To the stirred solution, add the allyl scavenger (e.g., phenylsilane). Then, under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst. The solution will typically turn yellow or orange.

-

Reaction Monitoring: Stir the reaction at room temperature. The deprotection is usually rapid, often completing in 30-90 minutes. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, the product can be precipitated by the addition of cold diethyl ether.

-

Purification: The crude peptide is collected by filtration or centrifugation. Further purification is then performed to remove residual catalyst and scavenger byproducts, typically via HPLC.

Head-to-Head Comparison: H-Tyr-OBzl vs. H-Tyr-OAll

The choice between these two protecting groups is a strategic decision based on the ultimate synthetic goal.

Comparative Data Table

| Feature | H-Tyr-OBzl (as Tosylate salt) | H-Tyr-OAll (as Tosylate salt) |

| Molecular Formula | C₁₆H₁₇NO₃ · C₇H₈O₃S | C₁₂H₁₅NO₃ · C₇H₈O₃S |

| Molecular Weight | 443.5 g/mol | 393.45 g/mol [19] |

| Protection Strategy | "Classic" - Reductive Cleavage | "Orthogonal" - Catalytic Substitution |

| Deprotection Method | Catalytic Hydrogenolysis (H₂/Pd/C or CTH)[13][14] | Pd(0)-catalyzed Allylic Substitution[21][24] |

| Key Reagents | Pd/C, H₂ or H-donor (e.g., NH₄HCO₂) | Pd(PPh₃)₄, Allyl Scavenger (e.g., Phenylsilane) |

| Stability to Fmoc/tBu | Stable | Stable |

| Orthogonality | Not orthogonal to other Bzl-based groups. | Orthogonal to Fmoc, Boc, tBu, Trt, and Bzl groups.[4] |

| Compatibility | Sensitive to S-containing residues (Met, Cys). | Compatible with S-containing residues. |

| Relative Cost | Lower | Higher |

Workflow Visualization

The following diagrams illustrate the distinct deprotection workflows for a peptide with a C-terminal Tyr-OBzl or Tyr-OAll.

Sources

- 1. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. H-Tyr-OBzl.Tos suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 7. peptide.com [peptide.com]

- 8. No results for search term "01-E-2530" | CymitQuimica [cymitquimica.com]

- 9. L-Tyrosine Benzyl Ester p-Toluenesulfonate | 53587-11-4 | TCI AMERICA [tcichemicals.com]

- 10. peptide.com [peptide.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 16. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 17. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 18. peptide.com [peptide.com]

- 19. L-TYROSINE ALLYL ESTER P-TOLUENESULFONATE SALT | 125441-05-6 [amp.chemicalbook.com]

- 20. pschemicals.com [pschemicals.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Tsuji-Trost Reaction [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. peptide.com [peptide.com]

- 25. biotage.com [biotage.com]

Solubility Profile & Technical Handling of H-Tyr-OAll p-Tosylate

Executive Summary

H-Tyr-OAll p-tosylate (L-Tyrosine allyl ester p-toluenesulfonate) is a critical intermediate in orthogonal peptide synthesis.[1][2] Its utility lies in the allyl ester protection, which allows for carboxyl deprotection under mild, neutral conditions using Palladium(0) catalysis, orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[1]

This guide provides an authoritative analysis of its solubility in N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) .[1] Understanding the differential solubility in these solvents is paramount for optimizing coupling efficiency, recrystallization yields, and scale-up workflows.

Physicochemical Profile

| Property | Specification |

| Chemical Name | L-Tyrosine allyl ester p-toluenesulfonate |

| Common Abbreviation | H-Tyr-OAll[1][2]·TosOH |

| Molecular Structure | Amino acid ester salt (Ionic Lattice) |

| Cation | Protonated Tyrosine Allyl Ester ( |

| Anion | p-Toluenesulfonate ( |

| Primary Utility | Orthogonal protection strategy (Pd-labile) |

Structural Logic

The molecule consists of a polar, ionic "head" (the ammonium tosylate salt) and a lipophilic "tail" (the allyl ester and the aromatic toluene ring of the counterion). This dual nature dictates its solubility:

-

The Tosylate Counterion: Significantly increases crystallinity and stability compared to the free base or hydrochloride salts. It also adds lipophilicity, enhancing solubility in organic solvents like DCM compared to inorganic salts (e.g., sulfates).[1]

-

The Allyl Ester: Adds non-polar character, further aiding dissolution in organic media.

Solubility Analysis: DMF vs. DCM

N,N-Dimethylformamide (DMF)

Solubility Status: Freely Soluble (>100 mg/mL) [1][2]

Mechanism of Action:

DMF is a polar aprotic solvent with a high dielectric constant (

-

Cation Solvation: The carbonyl oxygen of DMF acts as a hard Lewis base, effectively coordinating with the ammonium protons (

) of the tyrosine derivative.[1] -

Lattice Breaking: The strong dipole of DMF overcomes the lattice energy of the tosylate salt, resulting in rapid and complete dissolution.

Operational Insight: DMF is the preferred solvent for coupling reactions involving H-Tyr-OAll[1][2]·TosOH. Its ability to maintain high concentrations prevents precipitation during the addition of coupling reagents (e.g., HATU, DIC) or bases (DIEA).[1]

Dichloromethane (DCM)

Solubility Status: Soluble (Moderate to High) [1][2]

Mechanism of Action:

DCM is a moderately polar aprotic solvent (

-

Lipophilic Interaction: The p-toluenesulfonate anion is "greasy" (lipophilic).[1] The aromatic rings in both the tyrosine side chain and the tosylate counterion interact favorably with DCM via dispersion forces (

- -

Ionic Constraint: While soluble, the salt form is less thermodynamically stable in DCM than in DMF due to DCM's lower ability to shield charges. At very high concentrations or low temperatures, the salt may crystallize.

Operational Insight: DCM is often used for recrystallization or work-up .[1] A common purification strategy involves dissolving the crude salt in minimal DCM (where it is soluble) and adding an anti-solvent like Diethyl Ether or Hexanes to force precipitation.[1]

-

Warning: In peptide coupling, if the concentration is too high in pure DCM, the salt may "oil out" or precipitate upon cooling. A mixture of DCM/DMF (e.g., 9:1) is often employed to combine the volatility of DCM with the solvating power of DMF.[1]

Visualizing Solvation Mechanisms

The following diagram illustrates the competitive solvation forces driving the solubility in these two distinct environments.

Figure 1: Comparative solvation mechanics of this compound in DMF vs. DCM.

Experimental Protocols

Protocol: Solubility Testing & Stock Solution Preparation

Purpose: To prepare a stable 0.2 M stock solution for peptide coupling.

Reagents:

Step-by-Step Workflow:

-

Gravimetric Measurement: Weigh 443 mg of H-Tyr-OAll·TosOH (approx. 1 mmol, based on MW ~443.5 g/mol ).[1]

-

Primary Solvation (DMF Method - Recommended):

-

Primary Solvation (DCM Method):

-

In-Situ Neutralization (Critical for Coupling):

Protocol: Recrystallization (Purification)

Purpose: To purify crude H-Tyr-OAll[1][2][3]·TosOH using the DCM solubility differential.[1]

-

Dissolution: Dissolve crude solid in minimal boiling DCM.

-

Filtration: Filter hot to remove insoluble mechanical impurities.[1]

-

Precipitation: Slowly add Diethyl Ether (or MTBE) to the stirring DCM solution until a persistent cloudiness appears.

-

Crystallization: Cool to 4°C overnight. The tosylate salt will crystallize out as white needles/powder.[1]

-

Collection: Filter and wash with cold Ether.

Implications for Drug Development

In Good Manufacturing Practice (GMP) environments, solvent selection impacts impurity profiles.[1]

-

DMF: Hard to remove (high boiling point, 153°C).[1] Traces can interfere with biological assays if not washed thoroughly.[1]

-

DCM: Easy to remove (low boiling point, 40°C) but strictly regulated due to toxicity.[1]

-

Recommendation: Use DMF for the reaction phase to ensure complete solubility and kinetics, then perform an aqueous workup (extraction) to remove DMF, utilizing DCM only for the extraction phase.

References

-

PubChem. (n.d.).[1] L-Tyrosine benzyl ester p-toluenesulfonate (Analogous Structure Data).[1][2][4][5][6] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]

-

Needham, T. E. (1970).[1][7] The Solubility of Amino Acids in Various Solvent Systems.[7][8][9] University of Rhode Island, Open Access Dissertations.[7] Retrieved February 4, 2026, from [Link][1][2]

Sources

- 1. H-Tyr(bzl)-obzl P-tosylate | C30H31NO6S | CID 45073234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tyrosine (CAS 60-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. No results for search term "01-E-2530" | CymitQuimica [cymitquimica.com]

- 5. L-Tyrosine Benzyl Ester p-Toluenesulfonate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. ccount-chem.com [ccount-chem.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-H-Tyr-OAll-p-tosylate-Properties-Synthesis-and-Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr-OAll p-tosylate is a protected amino acid derivative of L-tyrosine, a crucial component in protein synthesis and a precursor to several important biomolecules.[1] In the realm of peptide chemistry and drug development, precise control over reactive functional groups is paramount. This necessitates the use of protecting groups, temporary modifications that mask a reactive site to prevent unwanted side reactions during synthesis. This compound is a strategic building block where the carboxylic acid group of tyrosine is protected as an allyl ester (-OAll), and the compound is supplied as a p-toluenesulfonate (p-tosylate) salt. This salt form enhances the compound's stability and handling properties, making it a reliable reagent in complex synthetic workflows.[2]

This guide provides a comprehensive overview of this compound, detailing its chemical identity, properties, and, most importantly, its strategic application in modern peptide synthesis, underpinned by the principle of orthogonal protection.

Chemical Identity and Nomenclature

A clear understanding of the nomenclature is fundamental for unambiguous communication in a scientific context.

IUPAC Name

The systematic IUPAC name for this compound is Allyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonate .[3][4] This name precisely describes the molecular structure: the L-tyrosine core ((2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid)[1], the allyl ester modification at the carboxyl group, and the p-toluenesulfonate counter-ion.[3]

Common Synonyms

In literature and supplier catalogs, this compound is known by several synonyms, which include:

-

H-Tyr-OAll TosOH[4]

-

L-Tyrosine allyl ester 4-toluenesulfonate salt[2]

-

Allyl L-tyrosinate 4-methylbenzenesulfonate[4]

-

L-Tyrosine allyl ester toluene-4-sulfonate[4]

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and reaction conditions. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 125441-05-6 | [2][4] |

| Molecular Formula | C₁₂H₁₅NO₃ · C₇H₈O₃S (or C₁₉H₂₃NO₆S) | [2][4] |

| Molecular Weight | 393.45 g/mol (or 393.5 g/mol ) | [2][4] |

| Appearance | White powder | [2] |

| Purity | Typically ≥99% | [2] |

| Optical Rotation | [α]²⁰D = +9 ± 1° (c=5 in DMF) | [2] |

| Storage Temperature | 0 - 8 °C | [2] |

The Core Application: Orthogonal Protection in Peptide Synthesis

The primary utility of this compound lies in its role as a building block for introducing a tyrosine residue with a selectively removable C-terminal protecting group. The allyl ester is a key example of an orthogonal protecting group .

The Principle of Orthogonality

In multi-step synthesis, particularly solid-phase peptide synthesis (SPPS), different protecting groups are used for the α-amino group (e.g., Fmoc or Boc) and the side chains of various amino acids. An orthogonal protecting system is one where each class of protecting group can be removed under specific conditions that do not affect the others.[5]

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: Base-labile (removed by piperidine).

-

Boc (tert-butyloxycarbonyl) group: Acid-labile (removed by trifluoroacetic acid - TFA).

-

Side-chain protecting groups (e.g., tBu, Trt, Pbf): Acid-labile (removed by strong acid, typically TFA during final cleavage).

-

Allyl (All) group: Removed by transition metal catalysis, typically with a palladium(0) complex.[6]

The allyl group's stability to both acidic and basic conditions makes it orthogonal to the Fmoc and Boc protection strategies, which is a significant advantage in the synthesis of complex peptides or cyclic peptides.[5][6]

Strategic Workflow for this compound

The use of this compound is particularly advantageous when the C-terminus of the tyrosine residue needs to be modified after its incorporation into a peptide chain. This could be for cyclization, ligation, or conjugation.

Sources

- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. p-Toluenesulfonate | C7H7O3S- | CID 85570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-TYROSINE ALLYL ESTER P-TOLUENESULFONATE SALT | 125441-05-6 [amp.chemicalbook.com]

- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 6. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

Stability of tyrosine allyl ester p-tosylate in solution

An In-Depth Technical Guide to the Stability of L-Tyrosine Allyl Ester p-Toluenesulfonate in Solution

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical stability of L-Tyrosine Allyl Ester p-Toluenesulfonate. As a key intermediate in peptide synthesis and drug development, understanding its behavior in solution is paramount for ensuring process integrity, purity of final products, and reproducibility of experimental outcomes. This document moves beyond simple protocols to explain the underlying chemical principles that govern the stability of this molecule, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Deconstructing the Molecule

L-Tyrosine Allyl Ester p-Toluenesulfonate is a multi-component molecule, and its stability is a function of its constituent parts: the L-tyrosine core, the allyl ester protecting group, and the p-toluenesulfonate counter-ion. A clear understanding of each component is the foundation for predicting and controlling its stability.

-

L-Tyrosine Core: An amino acid featuring a reactive phenolic hydroxyl group, a primary amine, and a carboxylic acid. In this compound, the amine is protonated, and the carboxylic acid is protected.

-

Allyl Ester: A protecting group for the carboxylic acid. Allyl esters are valued for their general stability under a wide range of acidic and basic conditions, yet they can be selectively removed under very mild conditions, typically with a palladium catalyst.[1][2] This dual nature is central to their utility and potential instability.

-

p-Toluenesulfonate (Tosylate): A non-coordinating, stable anion derived from the strong acid p-toluenesulfonic acid.[3] It forms a salt with the protonated primary amine of the tyrosine, enhancing the compound's crystallinity, solubility in certain solvents, and stability in solid form compared to the free base. The tosylate anion's high stability is due to extensive resonance delocalization of its negative charge.[4][5][6]

The structure of the molecule dictates its potential degradation pathways. The primary points of vulnerability in solution are the ester linkage and the electron-rich phenolic ring.

Caption: Chemical structure of L-Tyrosine Allyl Ester p-Toluenesulfonate.

Key Factors Influencing Stability in Solution

The stability of the title compound is not absolute and is highly dependent on the solution's environment. The primary factors to consider are pH, solvent composition, temperature, and the presence of contaminants.

Effect of pH

The pH of the solution is arguably the most critical factor governing the rate of hydrolytic degradation.

-

Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the allyl ester can occur. The ester oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. While generally more stable than simple alkyl esters, prolonged exposure to strong acid will lead to cleavage. Studies on related tyrosine-based compounds have shown that hydrolysis rates increase in acidic environments.[7]

-

Near-Neutral to Mildly Acidic Conditions (pH 5-7): This range typically represents the point of maximum stability for ester hydrolysis. Studies on the degradation of tyrosine-derived polymers, which contain ester linkages, identified the lowest rate of hydrolysis to be around pH 5.[8] This is a crucial insight for preparing stock solutions or formulating reaction mixtures where long-term stability is required.

-

Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is a significant and often rapid degradation pathway. The hydroxide ion is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the carboxylate and allyl alcohol. This reaction is generally irreversible and proceeds much faster than acid-catalyzed hydrolysis.

Solvent Effects

The choice of solvent system can influence stability through polarity and nucleophilicity.

-

Aqueous vs. Organic Solvents: The presence of water is a prerequisite for hydrolysis. In anhydrous organic solvents like Dichloromethane (DCM) or Acetonitrile (ACN), the compound is significantly more stable with respect to hydrolysis. However, complete exclusion of water is often impractical.

-

Protic Solvents: Protic solvents like methanol or ethanol can act as nucleophiles, leading to transesterification, where the allyl group is exchanged for a methyl or ethyl group, respectively. This is a common impurity pathway, particularly if the solution is heated or if acidic/basic catalysts are present.

-

Solubility: The compound is slightly soluble in water but has better solubility in mixed solvent systems (e.g., methanol/water, acetonitrile/water) or polar organic solvents.[9] When preparing solutions, it is essential to ensure complete dissolution to avoid stability issues in solid-phase suspensions.

Temperature and Light

-

Temperature: As with most chemical reactions, degradation rates increase with temperature. Elevated temperatures provide the necessary activation energy for hydrolysis and oxidation.[10] Therefore, solutions should be stored at reduced temperatures (e.g., 2-8 °C) to minimize degradation.[11][12] For long-term storage, lyophilized (freeze-dried) solid is the preferred form.[13]

-

Light: The phenolic ring in tyrosine is a chromophore that can absorb UV light. This can lead to photo-oxidation and the generation of radical species, resulting in complex degradation profiles. To ensure stability, the solid compound and its solutions should be protected from light by using amber vials or storing them in the dark.[13]

Principal Degradation Pathways

Understanding the likely degradation pathways is essential for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results.

Caption: Major degradation pathways for the title compound in solution.

-

Ester Hydrolysis: This is the most common degradation pathway in aqueous solutions, yielding L-Tyrosine p-Toluenesulfonate and allyl alcohol. The rate is highly pH and temperature-dependent.

-

Oxidation: The phenol ring of tyrosine can be oxidized, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of colored impurities and cross-linked products.[13]

-

Catalytic Deallylation: The allyl ester is specifically designed to be cleaved by transition metal catalysts, most commonly Palladium(0).[14] If solutions are contaminated with trace amounts of palladium or other similar metals from previous reaction steps, rapid and unintended deprotection can occur, even under atmospheric conditions.[15] This pathway is highly specific but catastrophic to yield if not controlled.

Recommended Handling and Storage Procedures

Adherence to proper handling and storage protocols is the most effective strategy for preserving the integrity of L-Tyrosine Allyl Ester p-Toluenesulfonate.

Solid Compound Storage

-

Container: Store in a tightly sealed, airtight container to protect from moisture and oxygen.

-

Environment: Keep in a cool, dry, and dark place. Recommended storage temperature is typically 2-8°C for long-term stability.[16]

-

Inert Atmosphere: For maximum shelf-life, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.

Solution Preparation and Storage

-

Preparation: Solutions should be prepared fresh whenever possible. Use high-purity solvents and deionized water to minimize contaminants.

-

Buffering: If an aqueous solution must be stored, use a buffer system to maintain a pH between 5.0 and 6.0, where ester hydrolysis is minimal.

-

Storage: Store solutions at 2-8°C and protect from light. Avoid freeze-thaw cycles, which can affect the stability of amino acid derivatives.[11] For storage longer than a few hours, flash-freezing and storage at -20°C or -80°C is recommended, but stability upon thawing must be verified.

Experimental Protocol: Assessing Solution Stability

A self-validating stability study is crucial for any process involving this compound. The following protocol outlines a robust approach using High-Performance Liquid Chromatography (HPLC), a preferred method for quantifying impurities in pharmaceutical substances.[17][18]

Objective

To quantify the degradation of L-Tyrosine Allyl Ester p-Toluenesulfonate over time under various solution conditions (pH, temperature).

Experimental Workflow

Caption: Workflow for a comprehensive solution stability study.

Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent mixture (e.g., 50:50 acetonitrile/water) to create a concentrated stock solution (e.g., 1 mg/mL).

-

Preparation of Study Samples: Dilute the stock solution into a series of buffers to achieve the target final concentration and pH values (e.g., pH 3, 5, 7, 9).

-

Incubation: Dispense aliquots of each buffered solution into separate, sealed, light-protected vials. Place sets of vials at each of the desired storage temperatures (e.g., 4°C, 25°C, 40°C).

-

Time-Point Sampling: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

-

Analysis by HPLC-UV: Analyze the samples immediately. A stability-indicating HPLC method is one that can separate the intact compound from all potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% Trifluoroacetic Acid (TFA) and acetonitrile with 0.1% TFA.

-

Detection: UV detector set to a wavelength where both the tyrosine and tosylate moieties absorb (e.g., 220 nm or 254 nm).

-

-

Data Analysis: Calculate the purity of the main peak at each time point using area normalization. The percentage of the intact compound remaining is plotted against time for each condition.

Data Presentation

Quantitative results should be summarized in a clear, tabular format to facilitate comparison across different conditions.

Table 1: Illustrative Stability Data (% Remaining of L-Tyrosine Allyl Ester p-Toluenesulfonate)

| Time (hours) | 4°C, pH 5.0 | 25°C, pH 5.0 | 25°C, pH 7.0 | 25°C, pH 9.0 | 40°C, pH 5.0 |

| 0 | 100.0% | 100.0% | 100.0% | 100.0% | 100.0% |

| 8 | 99.8% | 99.5% | 98.9% | 94.2% | 97.1% |

| 24 | 99.6% | 98.7% | 96.5% | 83.1% | 92.0% |

| 48 | 99.2% | 97.4% | 92.8% | 68.5% | 85.3% |

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

L-Tyrosine Allyl Ester p-Toluenesulfonate is a robust intermediate when handled and stored correctly. Its primary liability in solution is the allyl ester, which is susceptible to hydrolysis, particularly under basic conditions and at elevated temperatures. The point of maximum stability in aqueous media is typically in the mildly acidic range of pH 5-6. For researchers and drug development professionals, the key to ensuring the integrity of this compound lies in a combination of preventative measures—proper storage of the solid, fresh preparation of solutions, use of appropriate buffers, and protection from heat and light—and diligent analysis using a validated, stability-indicating HPLC method. By understanding the causality behind its degradation, scientists can confidently integrate this valuable compound into their synthetic workflows.

References

-

Tang, Z., Yu, J., & Ertel, S. I. (2002). Hydrolytic degradation of tyrosine-derived polycarbonates, a class of new biomaterials. Part II: 3-yr study of polymeric devices. Journal of Biomedical Materials Research, 62(3), 476-487. [Link]

-

Zhan, H., et al. (2020). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. PLoS Genetics, 16(12), e1009218. [Link]

-

Paquin, C., & Boerth, D. (2016). Toward a method for synthesis of allylic tosylates. Morressier. [Link]

-

aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. [Link]

-

Wang, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Frontiers in Molecular Biosciences, 8, 731248. [Link]

-

Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

-

Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]

-

Jégou, S., et al. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(1), 126-132. [Link]

-

Wikipedia. (n.d.). Tosyl group. [Link]

-

Elbashir, A. A., et al. (2015). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ChemXpress, 8(2), 95-101. [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Tang, Z., & Ertel, S. I. (2002). Hydrolytic degradation of tyrosine-derived polycarbonates, a class of new biomaterials. Part I: study of model compounds. Journal of Biomedical Materials Research, 61(2), 293-303. [Link]

-

Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]

-

Paquin, C., & Boerth, D. (2017). Method Development for Synthesizing Allylic Tosylates. ResearchGate. [Link]

-

Various Authors. (2012). How long can one store amino acids at room temperature? Quora. [Link]

-

Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]

- Google Patents. (n.d.). The method of detection alanine, lysine, glutamic acid and/or L-Tyrosine.

-

Fields, G. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage. [Link]

-

Ping, B. T. Y., & Aziz, H. A. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Trends in Analytical Research, 1(1), 1-5. [Link]

-

AK Lectures. (n.d.). Tosylate Leaving Group. [Link]

-

ACS Green Chemistry Institute. (2026). Metal- catalysed cleavage of allyl esters. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. aklectures.com [aklectures.com]

- 7. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrolytic degradation of tyrosine-derived polycarbonates, a class of new biomaterials. Part I: study of model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Tyrosine benzyl ester p-toluenesulfonate salt, 98%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Hydrolytic degradation of tyrosine-derived polycarbonates, a class of new biomaterials. Part II: 3-yr study of polymeric devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pangoo.biz [pangoo.biz]

- 13. quora.com [quora.com]

- 14. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 15. biotage.com [biotage.com]

- 16. peptide.com [peptide.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. oatext.com [oatext.com]

Harnessing the Power of Orthogonality: A Technical Guide to H-Tyr-OAll p-Tosylate in Solid-Phase Peptide Synthesis

This guide provides an in-depth exploration of H-Tyr-OAll p-tosylate and its strategic applications in modern solid-phase peptide synthesis (SPPS). Tailored for researchers, chemists, and professionals in drug development, this document moves beyond procedural outlines to deliver a comprehensive understanding of the underlying chemistry, empowering users to optimize their synthetic strategies for complex peptides.

The Tyrosine Conundrum in SPPS: A Case for Strategic Protection

The synthesis of peptides, the workhorses of numerous biological processes, relies on the sequential and precise assembly of amino acids. Solid-phase peptide synthesis (SPPS), a cornerstone of peptide chemistry, facilitates this process by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process after each coupling step.[1]

However, the trifunctional nature of certain amino acids, such as tyrosine with its phenolic hydroxyl group, presents a significant challenge. This nucleophilic side chain can engage in undesirable reactions during peptide elongation, leading to byproducts and compromising the purity and yield of the target peptide.[2] Effective protection of this reactive group is therefore not merely advantageous, but essential for achieving high-fidelity peptide synthesis.[2][3] The ideal protecting group should be robust enough to withstand the repeated cycles of Nα-deprotection and coupling, yet be removable under specific, mild conditions that do not compromise the integrity of the peptide or other protecting groups—a concept known as orthogonality.

While the tert-butyl (tBu) group is a common choice for tyrosine side-chain protection in Fmoc-based SPPS, the demand for more complex, multifunctional peptides necessitates a broader arsenal of orthogonal protecting groups.[2][4] This is where the allyl (All) protecting group, and specifically the use of H-Tyr(All)-OH (introduced as its p-tosylate salt, this compound), offers a distinct and powerful alternative.

The Allyl Advantage: Unveiling the Potential of this compound

The allyl group, an unsaturated propene moiety, serves as a highly versatile and orthogonal protecting group in organic synthesis.[5][6] Its application to the tyrosine side chain confers several key advantages in the context of SPPS:

-

Exceptional Orthogonality: The allyl ether of the tyrosine side chain is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for Boc removal and cleavage from many resins (e.g., trifluoroacetic acid - TFA).[4][7][8] This orthogonality allows for the selective deprotection of the tyrosine side chain while the peptide remains anchored to the solid support and other protecting groups remain intact.

-

Mild Deprotection Conditions: The removal of the allyl group is typically achieved through palladium(0)-catalyzed allylic substitution, a reaction that proceeds under neutral and mild conditions.[5][6][7] This gentle cleavage minimizes the risk of side reactions, such as alkylation of sensitive residues like tryptophan or methionine, which can occur with harsher deprotection methods.[7]

-

Enabling Complex Peptide Architectures: The selective deprotection of the tyrosine side chain opens up a world of possibilities for on-resin modifications. This includes, but is not limited to, phosphorylation, glycosylation, sulfation, and the introduction of fluorescent labels or other reporter groups at a specific tyrosine residue within the peptide sequence.

-

Favorable Physicochemical Properties: Allyl-protected amino acids are generally non-bulky, which can reduce steric hindrance during coupling reactions.[7] Furthermore, they can contribute to favorable swelling properties of the resin-bound peptide, enhancing reaction kinetics.[7]

Below is a diagram illustrating the orthogonal relationship between common protecting groups in SPPS.

Caption: Catalytic cycle of Pd(0)-mediated allyl deprotection.

Experimental Protocols: A Practical Guide

Incorporation of this compound into the Peptide Sequence

The incorporation of this compound into a growing peptide chain follows standard SPPS coupling protocols. The p-tosylate salt form enhances the stability and handling of the free amino acid. Prior to coupling, the p-tosylate salt is typically neutralized in situ to the free amine.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

DMF (peptide synthesis grade)

Protocol:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling Activation: In a separate vessel, dissolve this compound (e.g., 3-5 equivalents relative to resin loading), coupling reagent (e.g., 3-5 equivalents), and a base (e.g., 6-10 equivalents) in DMF. Allow to pre-activate for a few minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

On-Resin Deprotection of the Allyl Group

This protocol outlines a general procedure for the on-resin removal of the allyl protecting group from the tyrosine side chain.

Materials:

-

Peptide-resin containing Tyr(OAll)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Allyl scavenger (e.g., Phenylsilane (PhSiH₃) or Morpholine)

-

Anhydrous, deoxygenated solvent (e.g., DCM or a mixture of CHCl₃/AcOH/NMM)

Protocol:

-

Resin Preparation: Swell the peptide-resin in the chosen anhydrous, deoxygenated solvent.

-

Deprotection Cocktail Preparation: In a separate, inert-atmosphere vessel, dissolve the palladium catalyst and the scavenger in the reaction solvent. For example, a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents) and PhSiH₃ (10-20 equivalents) in DCM.

-

Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-3 hours. The reaction mixture may develop a yellow or orange color.

-

Monitoring: Monitor the progress of the deprotection by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.

-

Washing: Upon completion, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium. Finally, wash with DMF and DCM.

The following table summarizes typical conditions for allyl deprotection.

| Parameter | Condition | Rationale |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | A widely used, commercially available, and effective Pd(0) source. |

| Catalyst Loading | 0.2 - 0.5 equivalents (relative to resin loading) | Sufficient to ensure a reasonable reaction rate without excessive cost or difficult removal. |

| Scavenger | Phenylsilane (PhSiH₃), Morpholine, Dimedone | Efficiently traps the allyl cation, driving the reaction to completion. |

| Scavenger Conc. | 10 - 25 equivalents | A large excess ensures rapid and complete scavenging. |

| Solvent | Anhydrous, deoxygenated DCM, THF, or CHCl₃ | Prevents catalyst deactivation by oxygen and water. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |

| Reaction Time | 1 - 3 hours | Dependent on the peptide sequence and reaction scale. |

Troubleshooting and Key Considerations

-

Incomplete Deprotection: If deprotection is sluggish, consider increasing the reaction time, catalyst loading, or scavenger concentration. Ensure that the reagents are fresh and the solvent is anhydrous and deoxygenated.

-

Palladium Contamination: Residual palladium can interfere with subsequent reactions and biological assays. Thorough washing with a chelating agent is crucial for its removal.

-

Safety Precautions: Palladium catalysts and some scavengers can be toxic and air-sensitive. Handle these reagents in a well-ventilated fume hood and under an inert atmosphere.

Conclusion: A Versatile Tool for Advanced Peptide Synthesis

This compound represents a valuable addition to the peptide chemist's toolkit. The orthogonality of the allyl protecting group, combined with the mild conditions required for its removal, provides a robust strategy for the synthesis of complex peptides and the site-specific modification of tyrosine residues. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can leverage the power of this compound to push the boundaries of peptide design and synthesis, paving the way for new discoveries in biology and medicine.

References

- Allyl side chain protection in peptide synthesis. (n.d.). Google Patents.

- Automated allyl deprotection in solid-phase synthesis. (n.d.). Google Patents.

-

Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 4, 2026, from [Link]

-

Using microwave heating to expedite your allyl ester or alloc deprotection. (2023, January 30). Biotage. Retrieved February 4, 2026, from [Link]

-

Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved February 4, 2026, from [Link]

-

Allyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 4, 2026, from [Link]

-

A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.). Retrieved February 4, 2026, from [Link]

-

Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? (2023, January 30). Biotage. Retrieved February 4, 2026, from [Link]

-

Introduction to Peptide Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

- Production method of O-substituted tyrosine compound. (n.d.). Google Patents.

-